1-(4-Biphenylyl)cyclobutanecarbonitrile
Description
1-(4-Biphenylyl)cyclobutanecarbonitrile is a cyclobutane-based nitrile derivative featuring a biphenylyl substituent. Cyclobutanecarbonitriles are often explored in pharmaceutical intermediates due to their reactivity and stereochemical rigidity .
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(4-phenylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C17H15N/c18-13-17(11-4-12-17)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 |
InChI Key |
PKJFKQGOLUQZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variation on the Aromatic Ring
Halogenated derivatives of cyclobutanecarbonitrile demonstrate how substituents modulate physicochemical properties:
Key Observations :
Cycloalkane Ring Size
Replacing cyclobutane with cyclopentane (e.g., 1-(4-Biphenylyl)cyclopentanecarbonitrile, CAS 95275-64-2) reduces ring strain, affecting stability and synthetic accessibility:
| Property | Cyclobutane (Target) | Cyclopentane |
|---|---|---|
| Ring Strain | High | Moderate |
| Molecular Formula | C₁₇H₁₅N (inferred) | C₁₈H₁₇N |
| Molecular Weight | ~233.31 (calculated) | 247.33 |
Implications :
- Cyclopentane derivatives may exhibit improved thermal stability but reduced reactivity in ring-opening reactions.
Styryl vs. Biphenylyl Modifications
Styryl-substituted analogs (e.g., (E)-1-(4-methylstyryl)cyclobutanecarbonitrile) introduce conjugated double bonds, altering electronic properties:
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